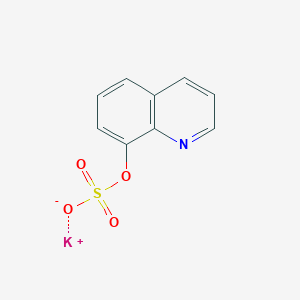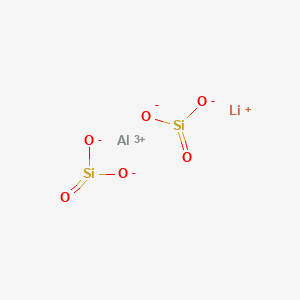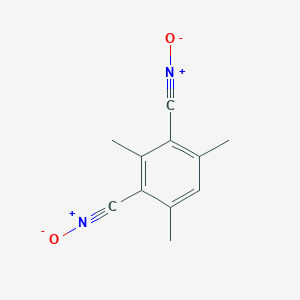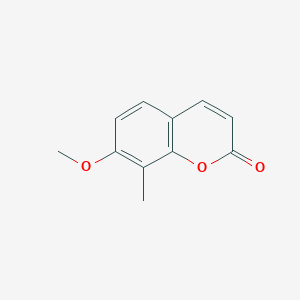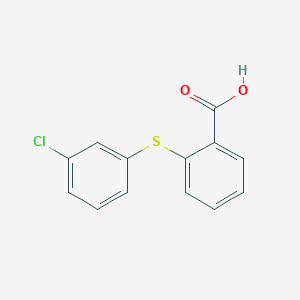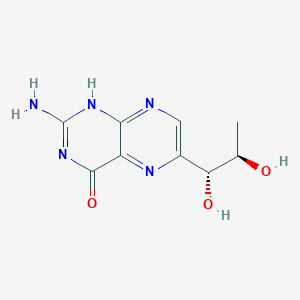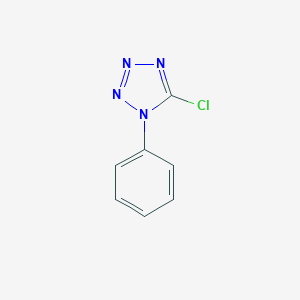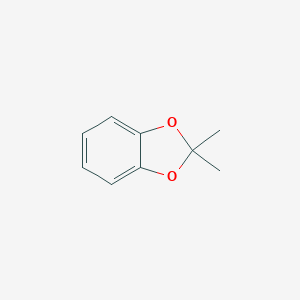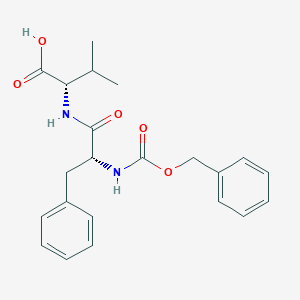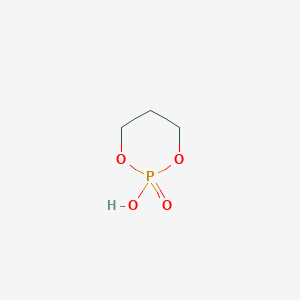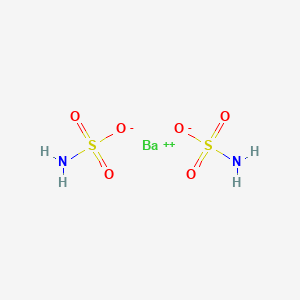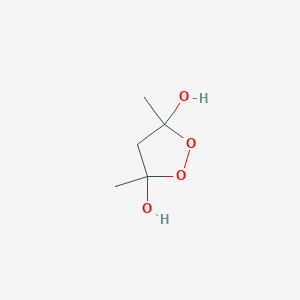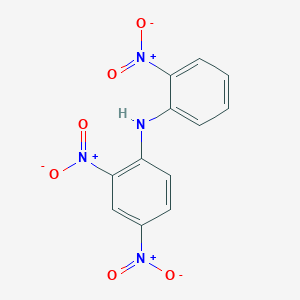
2,4-Dinitro-N-(2-nitrophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-N-(2-nitrophenyl)aniline, commonly known as DNNA, is a synthetic compound that has gained significant attention in the scientific community for its wide range of applications. DNNA belongs to the group of nitroanilines, which are widely used in the production of dyes, pigments, and other chemical intermediates. DNNA is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and benzene.
Mécanisme D'action
The mechanism of action of DNNA is not well understood. However, it is believed that DNNA acts as an electron acceptor and can form charge-transfer complexes with electron-donating molecules. This property of DNNA makes it an ideal candidate for use in organic electronics.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of DNNA. However, studies have shown that DNNA can cause DNA damage and induce oxidative stress in cells. DNNA has also been shown to have toxic effects on aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
DNNA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DNNA is also relatively inexpensive compared to other organic semiconductors. However, DNNA has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous environments. DNNA is also sensitive to light and air, which can cause degradation over time.
Orientations Futures
There are several future directions for research on DNNA. One area of research is the development of new synthetic methods for DNNA that are more efficient and environmentally friendly. Another area of research is the investigation of the toxicological effects of DNNA on humans and other organisms. Additionally, research can be conducted on the use of DNNA in the production of new organic electronic devices with improved performance and stability.
Conclusion
In conclusion, DNNA is a synthetic compound that has potential applications in the field of organic electronics. It can be synthesized by the nitration of 2-nitroaniline or the diazotization of 2-nitroaniline followed by coupling with 2-nitrophenol. DNNA has been used as a building block for the synthesis of organic semiconductors and has potential applications in the production of OLEDs, OPVs, and OFETs. However, further research is needed to fully understand the mechanism of action and potential toxicological effects of DNNA.
Méthodes De Synthèse
DNNA can be synthesized by the nitration of 2-nitroaniline with a mixture of nitric and sulfuric acid. The resulting 2,4-dinitroaniline is then reduced with sodium dithionite to produce DNNA. The synthesis of DNNA can also be achieved by the diazotization of 2-nitroaniline followed by coupling with 2-nitrophenol.
Applications De Recherche Scientifique
DNNA has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which are used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). DNNA has also been used as a dopant in the synthesis of conductive polymers, which have potential applications in the field of energy storage.
Propriétés
Numéro CAS |
14434-10-7 |
|---|---|
Nom du produit |
2,4-Dinitro-N-(2-nitrophenyl)aniline |
Formule moléculaire |
C12H8N4O6 |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
2,4-dinitro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)8-5-6-10(12(7-8)16(21)22)13-9-3-1-2-4-11(9)15(19)20/h1-7,13H |
Clé InChI |
RHTGPRLQFAYVBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
14434-10-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)

